molecular formula C11H14N6O5 B3279899 Adenosine-2-carboxamide CAS No. 70255-72-0

Adenosine-2-carboxamide

Cat. No.: B3279899
CAS No.: 70255-72-0
M. Wt: 310.27 g/mol
InChI Key: VOZKJUKPKKPAEX-YPGGWENNSA-N
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Description

Adenosine-2-carboxamide is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine-2-carboxamide can be synthesized through several methods. One common approach involves the amidation of adenosine derivatives. For instance, the reaction of adenosine with carboxylic acid derivatives in the presence of coupling agents like carbonyldiimidazole can yield this compound . Another method involves the use of hydrazine hydrate to convert adenosine derivatives into the desired carboxamide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Adenosine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Adenosine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Adenosine-2-carboxamide is unique due to its specific structural modifications that enhance its stability and biological activity. Its ability to inhibit adenosine deaminase and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16)/t3-,5-,6-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKJUKPKKPAEX-YPGGWENNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine-2-carboxamide
Reactant of Route 2
Adenosine-2-carboxamide
Reactant of Route 3
Adenosine-2-carboxamide
Reactant of Route 4
Adenosine-2-carboxamide
Reactant of Route 5
Adenosine-2-carboxamide
Reactant of Route 6
Adenosine-2-carboxamide

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